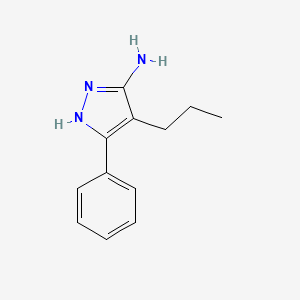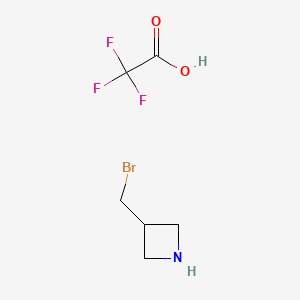
3-(Bromomethyl)azetidine 2,2,2-trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Bromomethyl)azetidine 2,2,2-trifluoroacetate is a heterocyclic compound that features a four-membered azetidine ring with a bromomethyl group and a trifluoroacetate moiety. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)azetidine 2,2,2-trifluoroacetate typically involves the bromination of azetidine derivatives. One common method includes the amination, bromination, and base-induced cyclization of alkyl 2-(bromomethyl)acrylates . The reaction conditions often involve the use of potassium carbonate as a base at elevated temperatures in a solvent system such as acetonitrile and methanol .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring safety and cost-effectiveness in an industrial setting.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Bromomethyl)azetidine 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Cycloaddition Reactions: The azetidine ring can participate in [2+2] cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
Cycloaddition Reactions: These reactions often require photochemical conditions or the presence of catalysts to proceed efficiently.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, and substituted amines.
Cycloaddition Products: These reactions can yield complex bicyclic or polycyclic structures.
Wissenschaftliche Forschungsanwendungen
3-(Bromomethyl)azetidine 2,2,2-trifluoroacetate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: Its derivatives are explored for potential therapeutic applications, such as anticancer and antiviral agents.
Industry: The compound is used in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-(Bromomethyl)azetidine 2,2,2-trifluoroacetate involves its reactivity towards nucleophiles and its ability to participate in cycloaddition reactions. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The azetidine ring’s strain also contributes to its reactivity, facilitating ring-opening reactions and the formation of new chemical bonds .
Vergleich Mit ähnlichen Verbindungen
Aziridine Derivatives: These compounds also feature a strained nitrogen-containing ring but differ in ring size and reactivity.
Azetidine-3-carboxylic Acid Derivatives: These compounds share the azetidine ring but have different substituents, leading to varied chemical properties and applications.
Uniqueness: 3-(Bromomethyl)azetidine 2,2,2-trifluoroacetate is unique due to its combination of a bromomethyl group and a trifluoroacetate moiety, which imparts distinct reactivity and stability. This makes it a valuable intermediate in organic synthesis and a versatile tool in medicinal chemistry .
Eigenschaften
Molekularformel |
C6H9BrF3NO2 |
|---|---|
Molekulargewicht |
264.04 g/mol |
IUPAC-Name |
3-(bromomethyl)azetidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C4H8BrN.C2HF3O2/c5-1-4-2-6-3-4;3-2(4,5)1(6)7/h4,6H,1-3H2;(H,6,7) |
InChI-Schlüssel |
HSQZKFOBCBMSFR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)CBr.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



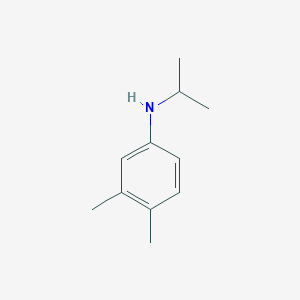
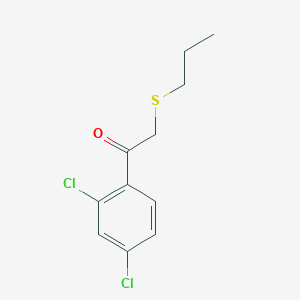
![3',4'-Dihydrospiro[cyclobutane-1,2'-pyrano[2,3-b]pyridine]-4'-one](/img/structure/B13639430.png)
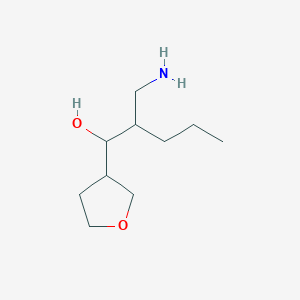

![Benzyl 3-(3,4-dihydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B13639451.png)
![2-Chloro-3,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13639454.png)
![methyl (6S,7S)-7-(hydroxycarbamoyl)-6-(4-phenylpiperazine-1-carbonyl)-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B13639460.png)
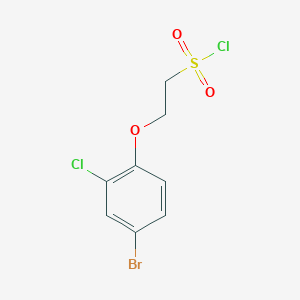
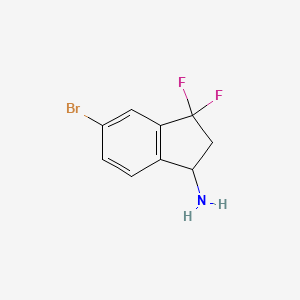
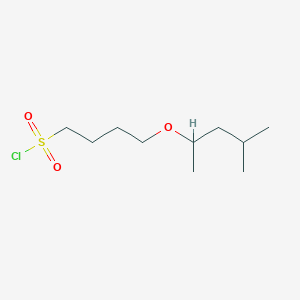
![2-{Bicyclo[2.2.1]heptan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}aceticacid](/img/structure/B13639483.png)
